molecular formula C28H27N3O5 B6517462 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide CAS No. 899910-45-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide

Cat. No.: B6517462
CAS No.: 899910-45-3
M. Wt: 485.5 g/mol
InChI Key: USEGGPNHNAPERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinazolinone core (2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl) substituted with a (4-methylphenyl)methyl group at position 1. The butanamide linker connects this core to a (2H-1,3-benzodioxol-5-yl)methyl moiety.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[(4-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c1-19-8-10-20(11-9-19)17-31-23-6-3-2-5-22(23)27(33)30(28(31)34)14-4-7-26(32)29-16-21-12-13-24-25(15-21)36-18-35-24/h2-3,5-6,8-13,15H,4,7,14,16-18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEGGPNHNAPERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Quinazolinone Derivatives

The tetrahydroquinazolinone core is shared with compounds like 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (). These analogs replace the benzodioxole group with thiophene or thiazole substituents. For example:

  • Compound 5Fa1-5Fk11 (): Retains the quinazolinone core but incorporates thiophene and substituted thiazole groups.

Benzodioxole-Containing Compounds

Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) () share the benzodioxole-derived structure but differ in core scaffolds (triazole-thiazole vs. quinazolinone). The acetamide linker in 9d is shorter than the butanamide chain in the target compound, which may influence binding affinity and pharmacokinetics .

Thiadiazolylidene-Benzamide Derivatives

N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) () replaces the quinazolinone core with a thiadiazole ring.

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Structural Analogs

Compound Molecular Weight Melting Point (°C) IR (C=O, cm⁻¹) Key NMR Shifts (δ, ppm) Reference
Target Compound ~522 (estimated) Not reported ~1670–1680* Not available
N-(5-isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (6) 348.39 160 1606 7.36–7.72 (Ar-H), 7.95 (isoxazole-H)
5-(4-Substituted phenyl)-triazole-3-thiones (7–9) ~400–450 200–290 1247–1255 (C=S) 7.46–8.32 (Ar-H)
1-Methyl-3-thiazol-2-yl-dihydroquinazolinone (5Fa1) ~400–450 Not reported 1679–1715 2.49–2.63 (CH3), 7.47–8.39 (Ar-H)

*Estimated based on quinazolinone analogs (C=O stretch typically 1660–1700 cm⁻¹).

Key Observations:

  • Melting Points : Thiadiazolylidene derivatives (e.g., compound 6, mp 160°C) exhibit lower melting points than triazole-thiones (mp 200–290°C), likely due to reduced crystallinity in planar systems .
  • IR Spectra: The target compound’s C=O stretches (tetrahydroquinazolinone and amide) align with quinazolinone analogs (1679–1715 cm⁻¹) .

Pharmacological Potential

  • Antimicrobial Activity: Quinazolinone-thiazole hybrids () show anti-tubercular activity, suggesting the target compound may share similar mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.